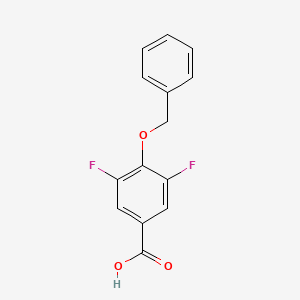

4-(benzyloxy)-3,5-difluorobenzoic Acid

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds often involves the use of pinacol boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of these esters has been reported . Other methods include the Suzuki–Miyaura coupling and the use of benzylic protection .Chemical Reactions Analysis

The Suzuki–Miyaura cross-coupling reaction is a common reaction involving organoboron compounds . This reaction is widely used in carbon–carbon bond-forming reactions . Benzylic positions are also known to be reactive, undergoing free radical reactions .Wissenschaftliche Forschungsanwendungen

Structural Opportunities and Synthesis

- 4-(Benzyloxy)-3,5-difluorobenzoic acid's structural flexibility and potential applications in synthesis are highlighted by its derivation from 1,3-difluorobenzene through selective conversions into various benzoic acids, showcasing the adaptability of difluorobenzoic acid derivatives in organic synthesis (Schlosser & Heiss, 2003).

Evaluation as Tracers in Soils

- The transport properties of various difluorobenzoate derivatives, including 3,5-difluorobenzoate, were studied in soil environments, indicating the potential of these compounds as tracers for studying water movement in porous media (Jaynes, 1994).

Total Synthesis of Resveratrol

- The total synthesis of Resveratrol, a compound with significant health benefits, involved the use of 3,5-dihydroxy benzoic acid, showing the importance of similar structures in complex organic syntheses (Wei Yun-yang, 2008).

Liquid-Crystalline Complexes and Polymers

- A study on the creation of liquid-crystalline complexes using a benzoic acid derivative similar to 4-(benzyloxy)-3,5-difluorobenzoic acid demonstrates its potential in the development of novel materials with unique properties (Kishikawa, Hirai & Kohmoto, 2008).

In Vitro Antioxidant Activity

- The in vitro antioxidant activities of certain benzoic acid derivatives have been investigated, underscoring the potential health-related applications of compounds structurally related to 4-(benzyloxy)-3,5-difluorobenzoic acid (Yüksek et al., 2015).

Supramolecular Dendrimers

- The use of 3,4,5-trihydroxybenzoate in the synthesis of self-assembling monodendrons, leading to the formation of cylindrical and spherical supramolecular dendrimers, hints at the potential application of similar benzoic acid derivatives in nanotechnology (Percec et al., 1998).

Development of Cholinesterase Inhibitors

- Novel compounds including 4-{[(benzyloxy)carbonyl]amino}-2-hydroxybenzoic acid amides were synthesized for potential application as acetyl- and butyrylcholinesterase inhibitors, indicating the medical relevance of benzoic acid derivatives (Kos et al., 2021).

Wirkmechanismus

Target of Action

Based on its structure, it can be inferred that it may interact with enzymes or receptors that recognize benzoic acid derivatives .

Mode of Action

Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially alter the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Benzoic acid derivatives are known to participate in various chemical reactions, which could potentially affect multiple biochemical pathways .

Result of Action

Based on its potential interactions with enzymes or receptors, it could potentially alter cellular processes and lead to changes in cell function .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-(benzyloxy)-3,5-difluorobenzoic Acid. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Eigenschaften

IUPAC Name |

3,5-difluoro-4-phenylmethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O3/c15-11-6-10(14(17)18)7-12(16)13(11)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYRLDNFWXYDSQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=C(C=C2F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(benzyloxy)-3,5-difluorobenzoic Acid | |

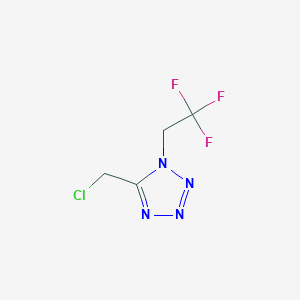

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

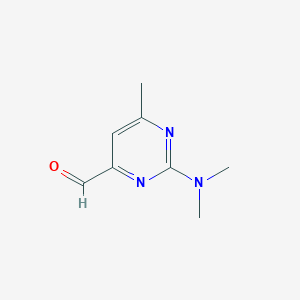

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-5H,7H,8H-pyrano[4,3-c]pyridazine](/img/structure/B1529288.png)